PD 198306

Kinase inhibition MEK1/2 Enzyme assay

PD 198306 is a non-ATP competitive, cell-permeable MEK1/2 inhibitor with an IC50 of 8 nM against the isolated enzyme. It belongs to the amino-benzamide class of MEK inhibitors and exhibits high selectivity over related kinases, including ERK (IC50 >1 μM), c-Src (>4 μM), cyclin-dependent kinases (>4 μM), and PI3Kγ (>10 μM).

Molecular Formula C18H16F3IN2O2
Molecular Weight 476.2 g/mol
CAS No. 212631-61-3
Cat. No. B1679132
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePD 198306
CAS212631-61-3
SynonymsPD-198306;  PD 198306;  PD198306.
Molecular FormulaC18H16F3IN2O2
Molecular Weight476.2 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)I)NC2=C(C(=C(C=C2C(=O)NOCC3CC3)F)F)F
InChIInChI=1S/C18H16F3IN2O2/c1-9-6-11(22)4-5-14(9)23-17-12(7-13(19)15(20)16(17)21)18(25)24-26-8-10-2-3-10/h4-7,10,23H,2-3,8H2,1H3,(H,24,25)
InChIKeyUHAXDAKQGVISBZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

PD 198306 (CAS 212631-61-3) – Potent MEK1/2 Inhibitor for Procurement in Kinase Signaling Research


PD 198306 is a non-ATP competitive, cell-permeable MEK1/2 inhibitor with an IC50 of 8 nM against the isolated enzyme . It belongs to the amino-benzamide class of MEK inhibitors and exhibits high selectivity over related kinases, including ERK (IC50 >1 μM), c-Src (>4 μM), cyclin-dependent kinases (>4 μM), and PI3Kγ (>10 μM) . The compound demonstrates oral bioavailability and functional activity in cellular contexts at concentrations of 30–100 nM . Unlike earlier-generation MEK inhibitors, PD 198306 possesses a distinct mitochondrial uncoupling mechanism that differentiates its cellular response profile [1].

Why MEK Inhibitor Substitution Without PD 198306-Specific Data Risks Confounding Experimental Outcomes


MEK inhibitors are not interchangeable due to significant differences in potency, kinase selectivity, and off-target mitochondrial effects. PD 198306 exhibits an IC50 of 8 nM for MEK1/2, which is approximately 10-fold more potent than U0126 (IC50 ~70 nM) [1] and over 100-fold more potent than PD 98059 (IC50 ~2–7 μM) [2]. Moreover, PD 198306 acts as a mitochondrial uncoupler, whereas U0126 and PD 98059 inhibit mitochondrial complex I [3]. Such mechanistic divergence can profoundly alter cellular ATP levels and viability readouts independent of MEK inhibition. Substituting PD 198306 with another MEK inhibitor without adjusting for these quantitative differences in potency and mitochondrial activity may lead to misinterpretation of target engagement and off-target cellular effects.

PD 198306 (CAS 212631-61-3) Quantitative Differentiation from MEK Inhibitor Comparators


MEK1/2 Enzyme Inhibition Potency: PD 198306 vs. U0126 and PD 98059

PD 198306 inhibits isolated MEK1/2 with an IC50 of 8 nM . In contrast, U0126 exhibits IC50 values of 72 nM (MEK1) and 58 nM (MEK2) [1], while PD 98059 has IC50 values of 2–7 μM (MEK1) and 50 μM (MEK2) [2]. Thus, PD 198306 is approximately 9-fold more potent than U0126 and over 250-fold more potent than PD 98059 at the enzyme level.

Kinase inhibition MEK1/2 Enzyme assay

Kinase Selectivity Window: PD 198306 vs. PD 184352 (CI-1040)

PD 198306 demonstrates IC50 values >1 μM for ERK, >4 μM for c-Src, >4 μM for cyclin-dependent kinases, and >10 μM for PI3Kγ, yielding a minimum selectivity window of >125-fold relative to its 8 nM MEK1/2 IC50 . PD 184352 (CI-1040) has a reported MEK1 IC50 of 17 nM but shows only ~100-fold selectivity over MEK5 . Direct comparative data in B lymphoma cell lines indicate differential sensitivity: PD 198306 IC50 = 1.89 μM (LCL-WT) and 0.96 μM (LCL-FLAG-LMP1), while CI-1040 IC50 = 1.00 μM and 0.41 μM, respectively [1].

Kinase selectivity Off-target profiling MEK1/2

Mitochondrial Mechanism: PD 198306 Uncoupler vs. Complex I Inhibition by U0126 and PD 98059

In real-time metabolic assays using HL-60 cells, PD 198306 acts as a mitochondrial uncoupler, increasing oxygen consumption at moderate concentrations (3–10 μM) before decreasing at 30 μM, with minimal effect on cytochrome c oxidation until 30 μM [1]. In contrast, U0126 and PD 98059 cause dose-dependent cytochrome c oxidation and decreased oxygen consumption characteristic of complex I inhibition, with U0126 achieving 88.5% cytochrome c oxidation at 10 μM [2]. PD 198306 showed slightly stronger inhibition of proliferation per dose than U0126 and MIIC, with all three more potent than PD 98059 [3].

Mitochondrial bioenergetics Off-target toxicity MEK inhibitor

In Vivo Osteoarthritis Efficacy: PD 198306 Structural Improvement in Rabbit ACLT Model

In a rabbit anterior cruciate ligament transection (ACLT) model of osteoarthritis, oral PD 198306 at 30 mg/kg/day for 8 weeks reduced cartilage macroscopic lesion surface area (P < 0.002) and osteophyte width on lateral condyles (P = 0.05) [1]. Histologically, synovial inflammation (villous hyperplasia) was reduced (P < 0.02) [2]. Treatment produced a significant, dose-dependent reduction in phospho-ERK1/2 levels and MMP-1 expression in OA chondrocytes [3]. No comparable in vivo structural improvement data are available for U0126 or PD 98059 in this OA model.

Osteoarthritis In vivo pharmacology Chondroprotection

Neuropathic Pain Antihyperalgesia: PD 198306 Dose-Dependent Allodynia Blockade

Intrathecal PD 198306 (1–30 μg) produced dose-dependent blockade of static allodynia in both streptozotocin-induced diabetic neuropathy and chronic constriction injury (CCI) models of neuropathic pain [1]. The antihyperalgesic effect correlated with reduced levels of active ERK1 and ERK2 in lumbar spinal cord [2]. Intraplantar administration had no effect, confirming the central site of action [3]. While U0126 and PD 98059 have also shown antihyperalgesic effects in CCI models, PD 198306 demonstrates activity in two distinct neuropathy models at defined intrathecal doses.

Neuropathic pain Allodynia Intrathecal administration

Oral Bioavailability and CNS Penetration: PD 198306 vs. U0126 and PD 98059

PD 198306 is orally bioavailable, as demonstrated by efficacy following oral administration at 10–30 mg/kg/day in the rabbit OA model [1]. In neuropathic pain studies, intrathecal administration was required for efficacy, whereas intraplantar injection had no effect, indicating central nervous system distribution is achievable via intrathecal route but the compound does not readily cross the blood-brain barrier after systemic administration [2]. U0126 and PD 98059 are primarily used in vitro or via intrathecal injection due to limited oral bioavailability and poor brain penetration [3].

Oral bioavailability CNS penetration Pharmacokinetics

PD 198306 (CAS 212631-61-3) Recommended Research and Procurement Scenarios


High-Potency MEK1/2 Inhibition in Cellular Kinase Signaling Studies

When experimental protocols demand low nanomolar MEK1/2 inhibition with minimal cross-reactivity against Src-family kinases, ERK, or PI3K, PD 198306 (IC50 = 8 nM) provides a potency advantage over U0126 (IC50 ~70 nM) and PD 98059 (IC50 ~2–7 μM) [1]. Its selectivity window exceeding 125-fold reduces the likelihood of confounding off-target effects in cellular assays [2].

In Vivo Osteoarthritis and Chondrocyte Signaling Research

For studies investigating MEK/ERK pathway contributions to cartilage degradation and OA pathogenesis, PD 198306 has demonstrated oral efficacy in reducing structural joint damage in the rabbit ACLT model at 30 mg/kg/day [1]. This validated in vivo model supports its use in preclinical OA pharmacology and chondrocyte signaling investigations [2].

Spinal ERK Signaling in Neuropathic Pain Models

PD 198306 is a well-validated tool for probing spinal ERK1/2 activation in neuropathic pain. Intrathecal administration (1–30 μg) dose-dependently blocks allodynia in both diabetic and traumatic neuropathy models, with effects correlating to reduced spinal ERK phosphorylation [1]. This makes it suitable for studies requiring central MEK inhibition with defined spinal localization [2].

Mitochondrial Bioenergetics and Off-Target Profiling Studies

Investigators examining mitochondrial effects of kinase inhibitors can use PD 198306 as a reference uncoupler (protonophore) compound, distinct from complex I inhibitors U0126 and PD 98059 [1]. Its biphasic effect on oxygen consumption (increase at 3–10 μM, decrease at 30 μM) provides a unique metabolic fingerprint for controlling off-target mitochondrial artifacts in viability assays [2].

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